molecular formula C21H23F3N2O3S B11338213 1-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11338213
M. Wt: 440.5 g/mol
InChI Key: YTKKMSGCVAPHON-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl and trifluoromethyl groups. Common reagents used in these reactions include methanesulfonyl chloride, trifluoromethyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness: 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific positioning of the methyl and trifluoromethyl groups on the phenyl rings. This structural arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C21H23F3N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23F3N2O3S/c1-15-4-2-5-16(12-15)14-30(28,29)26-10-8-17(9-11-26)20(27)25-19-7-3-6-18(13-19)21(22,23)24/h2-7,12-13,17H,8-11,14H2,1H3,(H,25,27)

InChI Key

YTKKMSGCVAPHON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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